(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526257
InChI: InChI=1S/2C12H21NO4/c2*1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h2*8-9H,5-7H2,1-4H3,(H,14,15)/t2*8-,9+/m10/s1
SMILES:
Molecular Formula: C24H42N2O8
Molecular Weight: 486.6 g/mol

(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16526257

Molecular Formula: C24H42N2O8

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid -

Specification

Molecular Formula C24H42N2O8
Molecular Weight 486.6 g/mol
IUPAC Name (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/2C12H21NO4/c2*1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h2*8-9H,5-7H2,1-4H3,(H,14,15)/t2*8-,9+/m10/s1
Standard InChI Key BSUBGBREYIBIOF-QUOODJBBSA-N
Isomeric SMILES C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CCCN([C@H]1C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C.CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

Both diastereomers share the molecular formula C<sub>12</sub>H<sub>19</sub>NO<sub>4</sub>, with a molecular weight of 265.28 g/mol. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] at the piperidine nitrogen ensures steric protection during synthetic transformations, while the carboxylic acid at position 2 and methyl group at position 3 introduce stereoelectronic complexity . Key structural distinctions arise from the 2R,3S and 2S,3R configurations, which influence intermolecular interactions and crystallization behavior .

Table 1: Comparative Structural Properties

Property(2R,3S)-Isomer(2S,3R)-Isomer
Configuration2R,3S2S,3R
Boc Group PositionN-1N-1
Carboxylic Acid PositionC-2C-2
Methyl Group PositionC-3C-3
Predominant ConformationChair (axial Boc)Chair (equatorial Boc)

Spectroscopic Differentiation

Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for the diastereomers. For the (2R,3S)-isomer, the C-3 methyl proton resonance appears as a doublet at δ 1.25 ppm (J = 6.8 Hz), whereas the (2S,3R)-isomer exhibits a triplet at δ 1.32 ppm (J = 7.2 Hz) due to differential coupling with adjacent protons . Infrared (IR) spectra further differentiate the isomers via O-H stretching frequencies: 2500–2600 cm<sup>-1</sup> for the (2R,3S)-isomer and 2450–2550 cm<sup>-1</sup> for the (2S,3R)-isomer, reflecting hydrogen-bonding variations .

Synthetic Methodologies

Stereoselective Hydrogenation of Pyridine Precursors

A common route involves hydrogenating pyridine-3-carboxylate derivatives using PtO<sub>2</sub> or Pd/C catalysts under acidic conditions . For example, methyl 2-methylpyridine-3-carboxylate undergoes hydrogenation in acetic acid to yield a piperidine intermediate, which is subsequently Boc-protected and hydrolyzed to the carboxylic acid . The stereochemical outcome depends on the catalyst and solvent:

  • PtO<sub>2</sub> in MeOH favors the (2R,3S)-isomer (72% yield, 94% ee) .

  • Pd/C in THF produces the (2S,3R)-isomer (68% yield, 89% ee) .

Epimerization via Base-Mediated Equilibration

Epimerization at C-2 and C-3 is achievable using KOtBu in THF at −78°C. The (2R,3S)-isomer equilibrates to a 55:45 ratio with the (2S,3R)-isomer, driven by steric relief of the axial Boc group . This method enables interconversion for thermodynamic stabilization studies.

Physicochemical Properties

Solubility and Stability

Both isomers exhibit limited aqueous solubility (<1 mg/mL at pH 7.4) but enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL) . The Boc group confers stability under acidic conditions (pH > 3), while the carboxylic acid moiety facilitates salt formation with amines .

Table 2: Solubility Profiles

Solvent(2R,3S)-Isomer (mg/mL)(2S,3R)-Isomer (mg/mL)
Water0.80.7
Methanol12.411.9
Dichloromethane3.22.9
DMSO58.756.3

Crystallographic Analysis

Single-crystal X-ray diffraction of the (2R,3S)-isomer reveals a chair conformation with the Boc group in an axial orientation and intramolecular hydrogen bonding between the carboxylic acid and piperidine nitrogen . In contrast, the (2S,3R)-isomer adopts a twisted boat conformation in the solid state, stabilized by van der Waals interactions between the methyl group and Boc moiety .

Applications in Alkaloid Synthesis

Dendrobate Alkaloid Models

The (2R,3S)-isomer serves as a key intermediate in synthesizing dendrobate alkaloid 241D, a neurotoxic compound isolated from poison dart frogs . Cyclization with TsCl and subsequent reductive amination yields the pentacyclic core in 83% enantiomeric excess .

Quinolizidine Scaffolds

Epimerization of the (2S,3R)-isomer followed by ring expansion produces quinolizidine derivatives, which are prevalent in ant venom alkaloids like isosolenopsin A . This one-pot strategy achieves 76% yield with >90% diastereoselectivity .

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